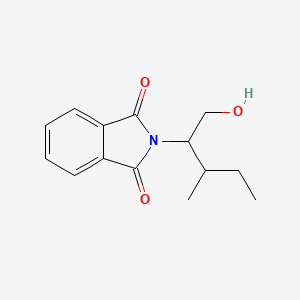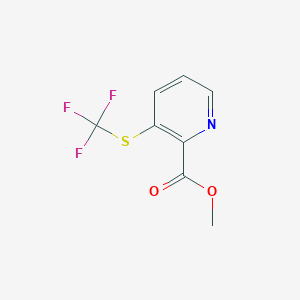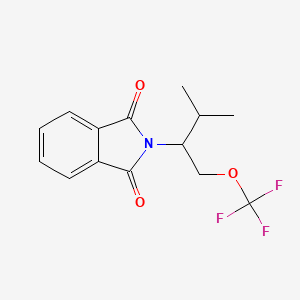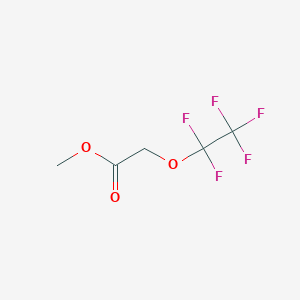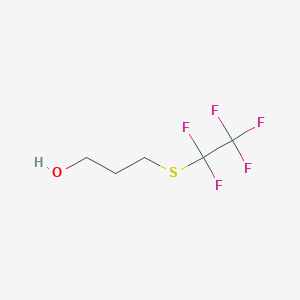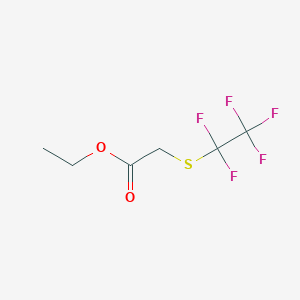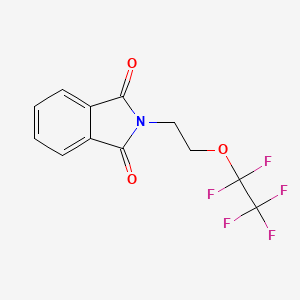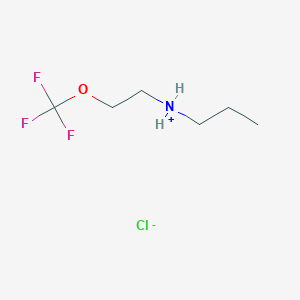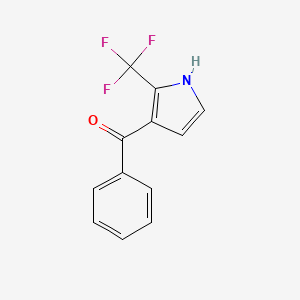
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is a complex organic compound. It contains a phenyl group (a ring of six carbon atoms each bonded to a hydrogen atom), a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the phenyl and pyrrole rings. The trifluoromethyl group would add electron-withdrawing character to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrole ring can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the trifluoromethyl group could make this compound more lipophilic, and the aromatic rings could contribute to its stability .Scientific Research Applications
Photoaffinity Labeling
Compounds with specific functional groups, like arylazides, benzophenones, or diazirines, are used in photoaffinity labeling to study protein-ligand interactions. These compounds, upon light activation, can covalently attach to nearby biomolecules, allowing for the mapping of binding sites and the understanding of molecular interactions within biological systems. The trifluoromethyl group, similar to those found in photoactive compounds, enhances the compound's reactivity and specificity in labeling experiments (Vodovozova, 2007).
Organic Synthesis and Drug Development
Compounds with pyrrole moieties are crucial intermediates in organic synthesis and have significant applications in drug development due to their presence in various bioactive molecules. They serve as key scaffolds in the synthesis of pharmaceuticals and agrochemicals. Their versatility in chemical reactions makes them valuable for constructing complex molecular structures, potentially leading to new therapeutic agents.
Analytical Chemistry
In analytical chemistry, specific functional groups within a compound, such as the trifluoromethyl group, can significantly impact the compound's physical and chemical properties, including volatility, hydrophobicity, and electronic characteristics. These properties can be exploited in methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the separation, identification, and quantification of complex mixtures (Flanagan et al., 2001).
Mechanism of Action
Target of Action
For instance, 5-[2-(trifluoromethyl)phenyl]-2-furoic acid, a compound with a trifluoromethyl group, has been reported to target Methionine aminopeptidase in Escherichia coli .
Mode of Action
Compounds containing a pyrrolidine ring, such as this one, are known to exhibit diverse biological activities . The trifluoromethyl group can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Biochemical Pathways
[2-(trifluoromethyl)phenyl]methanol, a compound with a similar structure, is classified as a (trifluoromethyl)benzenes , suggesting that it may interact with similar biochemical pathways.
Pharmacokinetics
The trifluoromethyl group in the molecule could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals .
Result of Action
For instance, a study reported that certain derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol showed potent analgesic efficacy .
Action Environment
It’s worth noting that the trifluoromethyl group can enhance the stability of pharmaceuticals, potentially making the compound more resistant to environmental factors .
Future Directions
Properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-16-11)10(17)8-4-2-1-3-5-8/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHDXVLZPHVLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)



